(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane
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Overview
Description
(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[222]octane is a bicyclic compound that features a pyridine ring and a diazabicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organic bases and mild reaction conditions is preferred to maintain the enantioselectivity and structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the compound’s structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione: This compound shares a similar bicyclic framework but lacks the pyridine ring.
(1S,2S,4S,5S)-Bicyclo[2.2.2]octane-2,5-diol: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
The presence of the pyridine ring in (1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H15N3/c1-2-10(6-12-5-1)14-8-9-3-4-11(14)7-13-9/h1-2,5-6,9,11,13H,3-4,7-8H2/t9-,11-/m0/s1 |
InChI Key |
IKJZJZXKGKENDY-ONGXEEELSA-N |
Isomeric SMILES |
C1C[C@H]2CN([C@@H]1CN2)C3=CN=CC=C3 |
Canonical SMILES |
C1CC2CN(C1CN2)C3=CN=CC=C3 |
Origin of Product |
United States |
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